(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(phenyl)methanone
Overview
Description
(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(phenyl)methanone: is a heterocyclic compound featuring a fused ring system with both pyrrole and pyrrolidine components
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(phenyl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For example, the synthesis might start with a pyrrole derivative, which undergoes cyclization with a suitable reagent to form the fused ring system. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles, and appropriate solvents and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, (hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(phenyl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain biological targets, making it a candidate for drug development .
Industry: In industrial applications, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism by which (hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(phenyl)methanone exerts its effects involves interactions with molecular targets within cells. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound might inhibit specific enzymes or receptors, altering cellular processes and potentially leading to therapeutic outcomes .
Comparison with Similar Compounds
- Pyrrolo[2,3-d]pyrimidine derivatives
- Pyrrolo[2,3-c]quinoline derivatives
- Pyrazolo[4,3-c]pyridine derivatives
Comparison: Compared to these similar compounds, (hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(phenyl)methanone is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl(phenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13(10-4-2-1-3-5-10)15-8-11-6-14-7-12(11)9-15/h1-5,11-12,14H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPMNAOECAYTAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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